N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-19-8-7-15(22)11-17(19)24-20(27)13-29-21-18-12-16(14-5-3-2-4-6-14)25-26(18)10-9-23-21/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBJYYIFGKHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the following categories:
Structural Analogues with Pyrazolo-Pyrazine/Pyrimidine Cores
Key Observations :
- Substituents on the phenyl ring (e.g., methoxy, ethoxy, chloro, benzodioxol) modulate physicochemical properties such as solubility and lipophilicity. For instance, the benzodioxol group in G420-0046 may enhance metabolic stability compared to the chloro-methoxy substituent in the target compound .
- Positional isomerism (e.g., 5-chloro-2-methoxy vs.
Thiadiazole and Triazole Derivatives
Key Observations :
- Thiadiazole-based analogs (e.g., 5h) exhibit lower molecular weights (464.58 vs. ~450–550 for pyrazolo-pyrazines) and simpler heterocyclic cores, which may reduce synthetic complexity .
Triazino-Indole and Benzofuran-Oxadiazole Derivatives
Key Observations :
- Triazino-indole (e.g., 23) and benzofuran-oxadiazole (e.g., 2a) derivatives highlight the diversity of heterocyclic systems in drug design. The target compound’s pyrazolo-pyrazine core may provide unique pharmacokinetic profiles compared to these analogs .
Q & A
Basic: What are the critical steps in synthesizing N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core, followed by thioacetamide coupling. Key steps include:
- Nucleophilic substitution to introduce the thioether group.
- Amide bond formation between the chloro-methoxyphenyl moiety and the pyrazine derivative.
Intermediates are characterized using Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) to verify molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity at each stage .
Advanced: How can reaction conditions be optimized to enhance yield and minimize byproducts during synthesis?
Answer:
Optimization strategies include:
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.
- Catalyst use : Palladium-based catalysts for coupling reactions or triethylamine for acid scavenging.
- Reaction monitoring : Thin-Layer Chromatography (TLC) or HPLC to track progress and terminate reactions at optimal conversion points .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- 1H/13C NMR : Identifies functional groups (e.g., methoxy, chloro-phenyl) and confirms regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine atoms).
- HPLC with UV/Vis detection : Quantifies purity (>95% typically required for pharmacological studies).
- X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry .
Advanced: How do structural modifications to the pyrazolo-pyrazine core influence biological activity?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring enhance metabolic stability.
- Heterocycle variations : Replacing pyrazine with pyrimidine (as in related compounds) alters kinase inhibition profiles.
- Thioether vs. ether linkages : Thioether groups improve lipophilicity, potentially enhancing membrane permeability.
Comparative studies with analogs (e.g., triazolo-pyrazine derivatives) suggest modifications can tune target selectivity .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Answer:
- Assay standardization : Control variables like cell line selection, incubation time, and solvent (e.g., DMSO concentration).
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects.
- Structural analogs : Use compounds with incremental modifications (e.g., methoxy vs. ethoxy groups) to isolate activity trends.
- Computational docking : Predict binding modes to clarify discrepancies in target affinity (e.g., kinase vs. GPCR interactions) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidation of thioether : Prevented by using degassed solvents and inert atmospheres.
- Ring-opening of pyrazine : Mitigated by avoiding strong acids/bases during coupling steps.
- Diastereomer formation : Controlled by chiral chromatography or enantioselective catalysts.
Byproducts are identified via LC-MS and removed through recrystallization or column chromatography .
Advanced: What methodologies are used to elucidate the compound’s mechanism of action in kinase inhibition?
Answer:
- Kinase profiling panels : Test inhibition against a broad range of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells.
- Mutagenesis studies : Identify critical residues in kinase active sites (e.g., ATP-binding pockets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
